![molecular formula C26H20N2O B3484758 2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline](/img/structure/B3484758.png)
2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline
Overview
Description
2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline (ADQ) is a synthetic compound that belongs to the quinazoline family. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, it has been shown to activate the MAPK pathway, which is involved in cell cycle regulation and apoptosis. In inflammation research, this compound has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of anti-apoptotic proteins. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce the infiltration of immune cells into inflamed tissues. In neurodegenerative disorder research, this compound has been shown to protect neurons against oxidative stress, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline in lab experiments is its ability to exhibit multiple therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline research. One area of research is to further elucidate the mechanism of action of this compound in various diseases. In addition, there is a need to optimize the synthesis method of this compound to improve its yield and solubility. Another area of research is to explore the potential of this compound as a drug candidate in clinical trials. Finally, there is a need to investigate the potential of this compound as a lead compound for the development of novel therapeutics with improved efficacy and safety profiles.
Conclusion
This compound is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It exhibits multiple therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. Although the mechanism of action of this compound is not fully understood, it has been proposed to modulate various signaling pathways. There are several future directions for this compound research, including further elucidation of its mechanism of action, optimization of its synthesis method, exploration of its potential as a drug candidate, and investigation of its potential as a lead compound for the development of novel therapeutics.
Scientific Research Applications
2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disorder research, this compound has been shown to protect neurons against oxidative stress and improve cognitive function in animal models.
properties
IUPAC Name |
1-(1,3-diphenyl-1H-benzo[f]quinazolin-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c1-18(29)28-25(20-11-4-2-5-12-20)24-22-15-9-8-10-19(22)16-17-23(24)27-26(28)21-13-6-3-7-14-21/h2-17,25H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIHENZHZRBKEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(C=CC3=CC=CC=C32)N=C1C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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